2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate
Overview
Description
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes both a hydroxy group and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine and a nitrile in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts like nickel or palladium are often used to facilitate the reaction, and the process may be optimized for higher throughput and lower costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group into a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler imidazole derivative.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler imidazole derivative .
Scientific Research Applications
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar chemical properties.
2-Phenylimidazole: Shares the phenyl group but lacks the hydroxy and ethyl groups.
4,5-Dimethylimidazole: Similar in structure but without the phenyl and hydroxy groups.
Uniqueness
What sets 2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-ethyl-3-hydroxy-2,4-dimethyl-1-oxido-5-phenyl-4H-imidazol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-13(3)14(16)10(2)12(15(13)17)11-8-6-5-7-9-11/h5-10,16H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYECZEDCTQODBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(C(=[N+]1[O-])C2=CC=CC=C2)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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